Ajicef
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Overview
Description
It is primarily used to treat bacterial infections by inhibiting bacterial cell wall synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefpimizole sodium involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable acylating agent. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The product is then purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of cefpimizole sodium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The final product is often lyophilized to obtain a stable, dry powder form.
Types of Reactions:
Oxidation: Ajicef can undergo oxidation reactions, particularly at the sulfur atom in its structure.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted cephalosporins with modified antibacterial properties.
Scientific Research Applications
Ajicef has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cephalosporins and their derivatives.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Investigated for its efficacy against various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
Ajicef exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to the inhibition of cell wall biosynthesis. As a result, bacteria lyse due to the ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .
Comparison with Similar Compounds
Cefazolin: A first-generation cephalosporin with a narrower spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with a longer half-life and broader spectrum.
Cefotaxime: Another third-generation cephalosporin with similar antibacterial properties.
Uniqueness: Ajicef is unique due to its specific structure, which provides a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its stability against beta-lactamases and its ability to penetrate bacterial cell walls make it a valuable antibiotic in clinical settings.
Properties
Molecular Formula |
C28H25N6NaO10S2 |
---|---|
Molecular Weight |
692.7 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H26N6O10S2.Na/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44;/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44);/q;+1/p-1/t18-,21-,26-;/m1./s1 |
InChI Key |
JLUNZNNMKVKUOH-MRMAQRIOSA-M |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] |
Synonyms |
7 beta-D-alpha-(4(5)-carboxyimidazole-5(4)-carboxamido)phenylacetamido-3-(4-beta-sulfoethylpyridinium)methyl-3-cephem-4-carboxylic acid AC 1370 AC-1370 cefpimizole cefpimizole sodium U 63196 E U-63196-E U63196-E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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